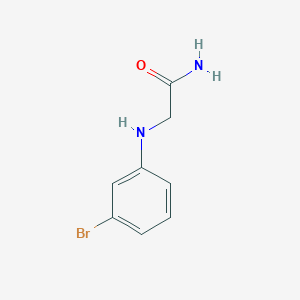
tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate: is a synthetic organic compound belonging to the class of benzodiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate typically involves the following steps:
-
Formation of the Benzodiazole Core: : The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid derivative. For instance, 4,6-dichloro-2-aminobenzoic acid can be cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzodiazole core.
-
Introduction of the tert-Butyl Ester Group: : The carboxylic acid group on the benzodiazole ring is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The dichloro substituents on the benzodiazole ring can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
-
Reduction Reactions: : The carbonyl group in the benzodiazole ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Oxidation Reactions: : The compound can undergo oxidation reactions, particularly at the tert-butyl ester group, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
The major products formed from these reactions include various substituted benzodiazole derivatives, reduced alcohols, and oxidized carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The benzodiazole core is known for its biological activity, and modifications of this structure can lead to the development of new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action of tert-butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloro substituents and the benzodiazole core can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function. The tert-butyl ester group may enhance the compound’s lipophilicity, improving its cellular uptake and bioavailability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4,6-dichloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-1-carboxylate: can be compared with other benzodiazole derivatives such as:
Uniqueness
The presence of both the tert-butyl ester group and the dichloro substituents in this compound makes it unique in terms of its chemical properties and potential applications. These functional groups can significantly impact the compound’s reactivity, stability, and biological activity, making it a versatile and valuable compound in various fields of research and industry.
Properties
CAS No. |
161468-50-4 |
|---|---|
Molecular Formula |
C12H12Cl2N2O3 |
Molecular Weight |
303.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



